Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the carbamoyl group could be introduced via a reaction with an isocyanate. The benzoate ester could be formed through an esterification reaction with benzoic acid. The furan and thiophene rings could be formed through various methods, including cyclization reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the carbamoyl group could react with amines to form ureas. The benzoate ester could be hydrolyzed to form benzoic acid and methanol under acidic or basic conditions .Scientific Research Applications
Chemical Synthesis and Reactivity
Compounds containing furan and thiophene moieties, similar to Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate, are actively studied for their unique reactivity and potential in synthesizing novel organic materials. For instance, furan and thiophene derivatives have been utilized in the synthesis of polymers with specific electronic and photovoltaic properties. Such compounds are also key intermediates in creating complex molecules with potential pharmaceutical applications due to their structural diversity and biological compatibility (Griffith et al., 2006; Zhang et al., 2017).
Biological Activity
Furan and thiophene compounds have been evaluated for their biological activities, including antimicrobial and enzyme inhibitory effects. The structural motifs present in this compound could be hypothesized to exhibit similar biological properties, which makes them interesting targets for drug discovery and biochemical research. The exploration of these heterocyclic compounds contributes to the development of new therapeutic agents with potential applications in treating various diseases (Lee et al., 2007).
Material Science and Electrochemistry
The incorporation of furan and thiophene units into polymers and other materials has shown significant promise in the development of electrochromic devices, conducting polymers, and solar cells. These applications benefit from the electronic properties of furan and thiophene, enabling the creation of materials with tailored optical and electrical characteristics. Research in this area focuses on enhancing the performance and stability of these materials for practical applications in energy storage, conversion, and smart materials (Abe et al., 2006; Kim et al., 2011).
Mechanism of Action
Target of Action
Compounds containing thiophene, a component of this molecule, have been reported to possess a wide range of therapeutic properties .
Mode of Action
It’s worth noting that compounds containing thiophene have been reported to exhibit various biological and physiological functions .
Biochemical Pathways
Compounds containing thiophene have been reported to exhibit various biological and physiological functions .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which are part of this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Action Environment
It’s worth noting that boronic acids and their esters, which are part of this compound, are only marginally stable in water . This could potentially impact the compound’s action, efficacy, and stability under different environmental conditions.
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-18(22)14-6-4-13(5-7-14)17(21)20-12-19(23,15-8-10-26-11-15)16-3-2-9-25-16/h2-11,23H,12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHHKAXMAUOTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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